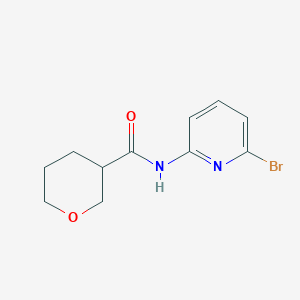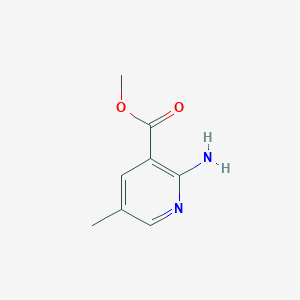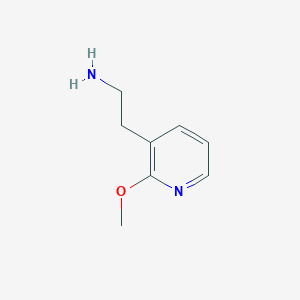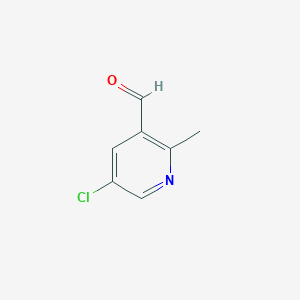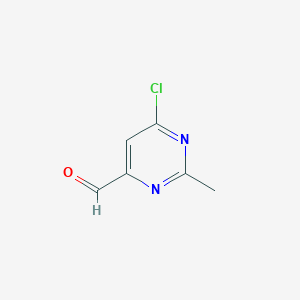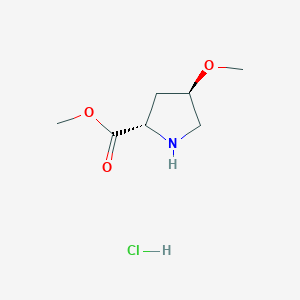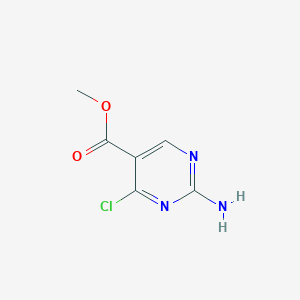
Methyl 2-amino-4-chloropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is an organic compound with the molecular formula C6H6ClN3O2 . It has been widely studied in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is represented by the InChI code: 1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 . This indicates the presence of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is a solid compound . It has a molecular weight of 187.58 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, including 2-amino-4-chloropyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Palladium-Catalyzed Cyanation
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Amino-4-chloropyrimidine is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves the use of palladium as a catalyst and zinc (II) cyanide .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Decorated Diazines
- Scientific Field : Organic Synthesis
- Summary of Application : The 2,4-disubstitution regioisomer selectivity around the pyrimidine core was granted by using the 2-methyl-4-chloropyrimidine substrate .
- Methods of Application : The specific synthetic approaches are not provided in the source, but it involves the use of 2-methyl-4-chloropyrimidine as a substrate .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Neuroprotective and Anti-neuroinflammatory Agents
- Scientific Field : Pharmacology
- Summary of Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anti-inflammatory Agents
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, including 2-amino-4-chloropyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Intermediate in Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Methyl 2-chloropyrimidine-4-carboxylate, a compound similar to Methyl 2-amino-4-chloropyrimidine-5-carboxylate, is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves the use of Methyl 2-chloropyrimidine-4-carboxylate as an intermediate in pharmaceutical synthesis .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 2-amino-4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVZTVPPOWERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
